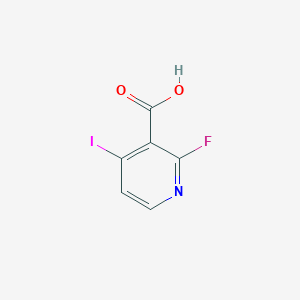
2-Fluoro-4-iodonicotinic acid
Übersicht
Beschreibung
“2-Fluoro-4-iodonicotinic acid” is a chemical compound with the molecular formula C6H3FINO2 . It has a molecular weight of 267 . The IUPAC name for this compound is 2-fluoro-4-iodonicotinic acid . It is also known by other names such as 2-Fluoro-4-iodopyridine-3-carboxylic acid and 3-Carboxy-2-fluoro-4-iodopyridine .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-iodonicotinic acid” is 1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) . The InChI key is QKPLTGKHTYHYLU-UHFFFAOYSA-N . The canonical SMILES representation is C1=CN=C(C(=C1I)C(=O)O)F .
Physical And Chemical Properties Analysis
“2-Fluoro-4-iodonicotinic acid” is a solid at room temperature . It should be stored at 2-8°C . The exact mass and monoisotopic mass of the compound are 266.91925 g/mol . It has a topological polar surface area of 50.2 Ų .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-iodonicotinic acid is a chemical compound with the CAS Number: 884494-51-3 . It’s often used in various fields such as:
- Pharmaceuticals : This compound can be used in the synthesis of various pharmaceutical drugs .
- Agrochemicals : It can also be used in the production of certain agrochemicals .
- Organic Synthesis : This compound is a useful reagent in organic synthesis .
- Chemical Intermediates : It can serve as an intermediate in the production of other chemicals .
-
Chemical Synthesis : 2-Fluoro-4-iodonicotinic acid can be used to synthesize its methyl ester derivative, 2-fluoro-4-iodonicotinic acid methyl ester . This derivative could have its own set of applications in various fields of chemistry and materials science .
-
Materials Science : Given its unique chemical structure, 2-Fluoro-4-iodonicotinic acid could potentially be used in the development of new materials . For instance, it could be used in the synthesis of new polymers or in the development of new electronic devices .
-
Molecular Modeling : Given its unique chemical structure, 2-Fluoro-4-iodonicotinic acid could potentially be used in molecular modeling studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
-
Water Repellents : The compound could potentially be used in the development of water repellent materials . This could be particularly useful in industries such as textiles and construction .
-
Dyes : Given its unique chemical structure, 2-Fluoro-4-iodonicotinic acid could potentially be used in the synthesis of dyes . These dyes could be used in a variety of applications, from textiles to printing .
-
Oil Fields : The compound could potentially be used in oil fields . It could be used in the synthesis of drilling fluids or as a component of corrosion inhibitors .
-
Synthesis of Derivatives : 2-Fluoro-4-iodonicotinic acid can be used to synthesize its methyl ester derivative, 2-fluoro-4-iodonicotinic acid methyl ester . This derivative could have its own set of applications in various fields of chemistry and materials science .
-
Refrigerants : Given its unique chemical structure, 2-Fluoro-4-iodonicotinic acid could potentially be used in the development of new refrigerants . This could be particularly useful in industries such as air conditioning and refrigeration .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLTGKHTYHYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660498 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodonicotinic acid | |
CAS RN |
884494-51-3 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


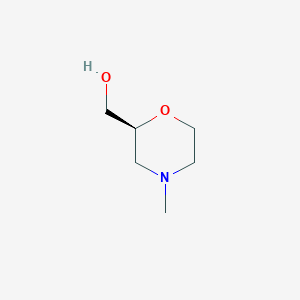
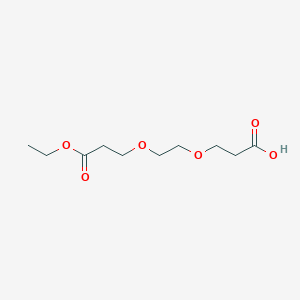

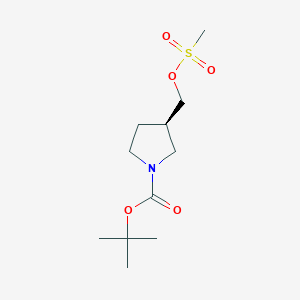
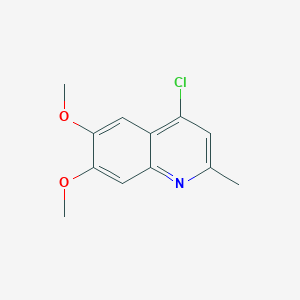
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
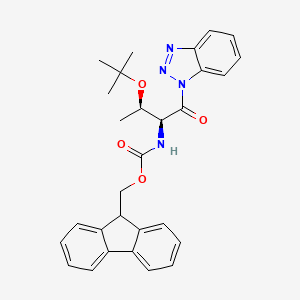
![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)
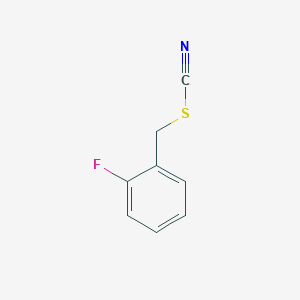
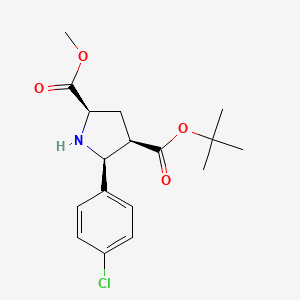
![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)
